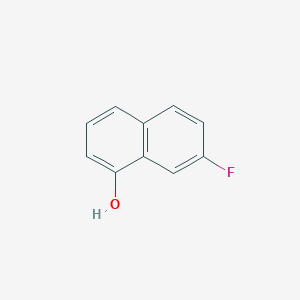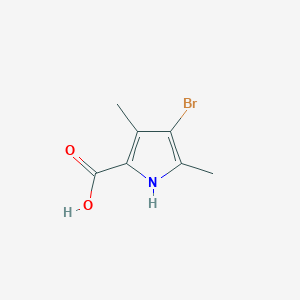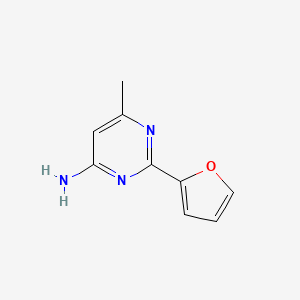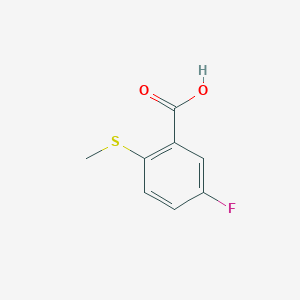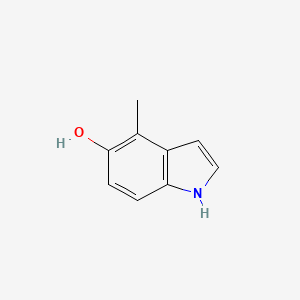
4-méthyl-1H-indol-5-ol
Vue d'ensemble
Description
4-methyl-1H-indol-5-ol (5-MeI5ol) is an important indole derivative that has been studied for its various properties and applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol and has a melting point of 135-136°C. 5-MeI5ol has been widely used in biochemistry and organic chemistry as a reagent for the synthesis of other compounds and in the preparation of pharmaceuticals. It is also used as a starting material in the synthesis of a variety of compounds, including indole alkaloids and indole derivatives.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés d'indole ont montré une activité antivirale prometteuse. Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été rapportés comme agents antiviraux .
Propriétés anti-inflammatoires
Les dérivés d'indole ont été évalués pour leurs activités anti-inflammatoires in vivo . Cela suggère que le 4-méthyl-1H-indol-5-ol pourrait potentiellement être utilisé dans le développement de médicaments anti-inflammatoires.
Potentiel anticancéreux
Les dérivés d'indole se sont avérés posséder des propriétés anticancéreuses . Par conséquent, le this compound pourrait potentiellement être exploré pour ses applications anticancéreuses.
Activité anti-VIH
Les dérivés d'indole ont également montré une activité anti-VIH . Cela suggère une application potentielle du this compound dans la recherche sur le traitement du VIH.
Propriétés antioxydantes
Les dérivés d'indole ont démontré des activités antioxydantes . Cela indique que le this compound pourrait être utilisé dans le développement de médicaments antioxydants.
Activité antimicrobienne
Les dérivés d'indole se sont avérés posséder des propriétés antimicrobiennes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Activité antituberculeuse
Les dérivés d'indole ont montré une activité antituberculeuse . Cela suggère une application potentielle du this compound dans la recherche sur le traitement de la tuberculose.
Activités antidiabétique et antimalarique
Les dérivés d'indole se sont avérés posséder des propriétés antidiabétiques et antimalariques . Cela indique que le this compound pourrait potentiellement être utilisé dans le développement de médicaments antidiabétiques et antimalariques.
Mécanisme D'action
Target of Action
4-Methyl-1H-Indol-5-ol, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The mode of action of 4-Methyl-1H-Indol-5-ol involves its interaction with its targets, leading to various changes in the body. Indole derivatives bind with high affinity to multiple receptors, which can lead to the development of new useful derivatives
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that 4-Methyl-1H-Indol-5-ol may have similar effects.
Orientations Futures
Indole derivatives, including “4-methyl-1H-indol-5-ol”, have a wide range of potential applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for indole derivatives .
Analyse Biochimique
Biochemical Properties
4-Methyl-1H-indol-5-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Methyl-1H-indol-5-ol, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Cellular Effects
4-Methyl-1H-indol-5-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 4-Methyl-1H-indol-5-ol may affect the expression of genes involved in inflammation and immune response, thereby modulating cellular functions.
Molecular Mechanism
The molecular mechanism of 4-Methyl-1H-indol-5-ol involves its interaction with biomolecules at the molecular level. It can bind to specific receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Furthermore, 4-Methyl-1H-indol-5-ol may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1H-indol-5-ol may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, influencing the overall effects of 4-Methyl-1H-indol-5-ol in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-indol-5-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high concentrations . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
4-Methyl-1H-indol-5-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s biological activity and pharmacokinetics.
Transport and Distribution
The transport and distribution of 4-Methyl-1H-indol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported by organic anion transporters and multidrug resistance proteins . These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-1H-indol-5-ol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Understanding the subcellular localization of 4-Methyl-1H-indol-5-ol is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
4-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFELHBGMNBHIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


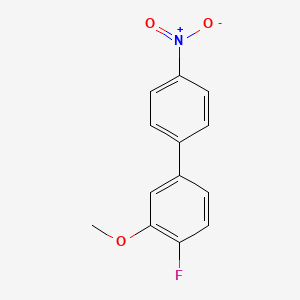
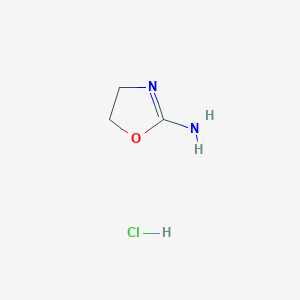
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)

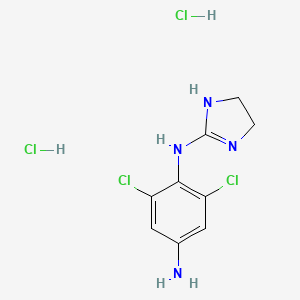
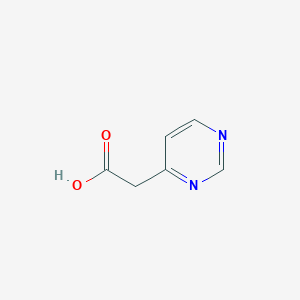
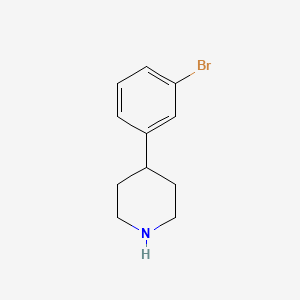
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
